molecular formula C14H15F3O2 B568651 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid CAS No. 916806-97-8

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B568651
CAS No.: 916806-97-8
M. Wt: 272.267
InChI Key: XIWQGDFYIINJLV-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C({14})H({15})F({3})O({2}) It is characterized by a cyclohexyl group attached to a benzoic acid moiety, with a trifluoromethyl group at the meta position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and trifluoromethylbenzene.

    Friedel-Crafts Acylation: Cyclohexylbenzene undergoes Friedel-Crafts acylation with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the intermediate 4-cyclohexyl-3-(trifluoromethyl)benzoyl chloride.

    Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde or this compound.

    Reduction: Formation of 4-cyclohexyl-3-(trifluoromethyl)benzyl alcohol or 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-Cyclohexyl-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-Cyclohexyl-3-(trifluoromethyl)benzoic acid exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The trifluoromethyl group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

    4-Cyclohexylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    3-(Trifluoromethyl)benzoic acid:

Properties

IUPAC Name

4-cyclohexyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-14(16,17)12-8-10(13(18)19)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWQGDFYIINJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclohexyl-3-(trifluoromethyl)benzamide (D67) (822 mg, 3.03 mmol) in ethanol (40 ml) was added potassium hydroxide (1.700 g, 30.3 mmol) and water (5 ml) and the reaction heated to 90° C. block temperature for 3 h and stirred at room temperature for 16 h. Further potassium hydroxide (1.700 g, 30.3 mmol) was added and the reaction heated at reflux for 27 h. A further 5 mL of water was added and the reaction heated for 66 hours (weekend). The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (25 mL) and aqueous hydrochloric acid (2M, 25 mL). The aqueous layer was further extracted with ethyl acetate (25 mL) and the combined organic phases dried (MgSO4), filtered and the solvent removed in vacuo to give the title compound as a white solid (737 mg). δH (methanol-d4, 400 MHz): 8.24 (1H, d), 8.18 (1H, dd), 7.68 (1H, d), 2.98 (1H, t), 1.72-1.95 (5H, m), 1.30-1.58 (5H, m). MS (ES): C14H15F3O2 requires 272; found 271 (M−H+).
Name
4-cyclohexyl-3-(trifluoromethyl)benzamide
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-cyclohexyl-3-(trifluoromethyl)benzonitrile (Preparation 118A, 8 g, 31.6 mmol), acetic acid (30 mL), conc. hydrochloric acid, 37% (30 mL) and water (60 mL) was stirred at 110° C. under nitrogen (oil bath temp.) for 20 h. After water (100 mL) was added, the mixture was cooled. The solid was filtered, washed with water (3×15 mL) and dried to give 4-cyclohexyl-3-(trifluoromethyl)benzoic acid (7 g, 25.7 mmol, 81% yield) as a brownish solid. The compound had an HPLC retention time=3.80 min. (condition C); LC/MS M+1=273.1.
Name
4-cyclohexyl-3-(trifluoromethyl)benzonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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